molecular formula C7H4BrN3O2 B120622 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione CAS No. 142168-97-6

6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B120622
CAS No.: 142168-97-6
M. Wt: 242.03 g/mol
InChI Key: NVEZTQHZGXJZFC-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antitumoral, antiviral, antiproliferative, antihypertensive, cardiotonic, antifungal, anti-inflammatory, and antihistaminic properties . The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the final steps to improve yields and reduce by-products . The structures of synthesized compounds are confirmed using NMR, IR, and HRMS techniques .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and other advanced techniques in laboratory settings suggests potential scalability for industrial applications .

Mechanism of Action

The mechanism of action of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6-bromo-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEZTQHZGXJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635067
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142168-97-6
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (100 mL, 1.16 mmol) was added dropwise to a suspension of 2-amino-5-bromo-nicotinamide (500 mg, 2.31 mmol) in toluene (5 mL) and the resulting mixture was heated to reflux for 4 h. The reaction mixture was cooled and the mustard-colored solid which had formed was collected by filtration. The solid was washed with a small amount of water, MeOH, and then dried under high vacuum (40° C.) overnight to give the title compound (435 mg, 77%): 1H NMR (300 MHz, DMSO-d6) δ 11.86 (s, 1H), 11.60 (s, 1H), 8.72 (d, J=2.5 Hz, 1H), 8.35 (d, J=2.5 Hz, 1H); 13C NMR (126 MHz, DMSO-d6) δ 161.4, 154.8, 151.2, 150.17, 137.8, 112.6, 111.6.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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